

3-Oxetanecarboxylic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxetane-3-carboxylic acid

Cat. No.: B051205

[Get Quote](#)

An In-depth Technical Guide to 3-Oxetanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxetanecarboxylic acid, a unique cyclic ether carboxylic acid, has emerged as a valuable building block in modern medicinal chemistry and materials science. Its strained four-membered oxetane ring imparts distinct physicochemical properties that are increasingly leveraged to optimize drug candidates and develop novel polymers. This technical guide provides a comprehensive overview of 3-Oxetanecarboxylic acid, including its chemical identity, synthesis, spectroscopic data, and applications, with a focus on its role in drug discovery.

Chemical Identity and Properties

3-Oxetanecarboxylic acid is a colorless to pale yellow solid or liquid at room temperature. Its core structure consists of a saturated four-membered ether ring (oxetane) with a carboxylic acid group at the 3-position. This combination of a polar heterocyclic ring and an acidic functional group makes it a versatile intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of 3-Oxetanecarboxylic Acid

Property	Value	Reference(s)
CAS Number	114012-41-8	
Molecular Formula	C ₄ H ₆ O ₃	
Molecular Weight	102.09 g/mol	
Appearance	Colorless to pale yellow solid or liquid	
Boiling Point	244.2 °C at 760 mmHg	
Density	1.374 g/cm ³	
pKa	~3.88 (Predicted)	

Synthesis of 3-Oxetanecarboxylic Acid

The primary synthetic route to 3-Oxetanecarboxylic acid involves the oxidation of a corresponding 3-hydroxymethyl-oxetane precursor.

General Experimental Protocol: Oxidation of 3-Hydroxymethyl-oxetane

This protocol is based on the general method described in the patent literature for the synthesis of **oxetane-3-carboxylic acids**.

Materials:

- 3-Hydroxymethyl-oxetane
- Palladium on activated charcoal (5% w/w) or Platinum-based catalyst
- Aqueous solution of an alkali metal hydroxide (e.g., Sodium Hydroxide)
- Oxygen gas
- Dilute mineral acid (e.g., Sulfuric acid or Hydrochloric acid)

- Organic solvent for extraction (e.g., Diethyl ether, Methylene chloride)
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- A solution of 3-hydroxymethyl-oxetane is prepared in an aqueous alkaline medium, typically using an alkali metal hydroxide like sodium hydroxide.
- A palladium and/or platinum catalyst, often supported on activated charcoal, is added to the solution. An activator, such as a bismuth or lead salt, may also be introduced to enhance the reaction rate.
- The reaction mixture is heated to a temperature between 40°C and 100°C.
- Oxygen gas is bubbled through the reaction mixture under vigorous stirring. The reaction progress can be monitored by measuring oxygen uptake or by analytical techniques like gas chromatography.
- Upon completion of the reaction, the catalyst is removed by filtration.
- The aqueous solution is then carefully acidified to a pH of approximately 1 using a dilute mineral acid. This protonates the carboxylate salt to form the free carboxylic acid.
- The resulting aqueous solution is extracted with a suitable organic solvent, such as diethyl ether or methylene chloride, to isolate the 3-Oxetanecarboxylic acid.
- The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Further purification can be achieved by distillation or recrystallization, if necessary.

Note: 3-Oxetanecarboxylic acid and its derivatives can be prone to isomerization and ring-opening reactions, particularly under harsh acidic or thermal conditions. Therefore, careful control of the reaction and work-up conditions is crucial to obtain a good yield and purity of the desired product.

Spectroscopic Data

The structural elucidation of 3-Oxetanecarboxylic acid is confirmed through various spectroscopic techniques.

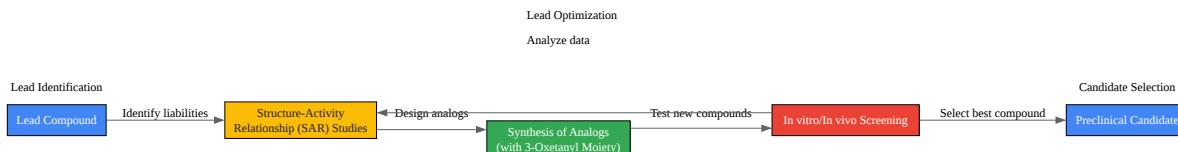
Table 2: Spectroscopic Data for 3-Oxetanecarboxylic Acid

Technique	Key Features and Assignments	Reference(s)
¹ H NMR	<p>The spectrum is expected to show signals for the methine proton at the 3-position, which would be deshielded by both the oxygen atom and the carboxylic acid group. The methylene protons of the oxetane ring would appear as multiplets. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).</p>	[1][2]
¹³ C NMR	<p>The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-185 ppm. The carbons of the oxetane ring would appear in the aliphatic region, with the carbon bearing the carboxylic acid group being the most deshielded among them.</p>	[1][3][4]
IR Spectroscopy	<p>A very broad O-H stretching band is characteristic for the carboxylic acid dimer, typically observed in the range of 2500-3300 cm^{-1}. A strong C=O stretching absorption for the carbonyl group is expected around 1710-1760 cm^{-1}.</p>	[3][4][5]
Mass Spectrometry	<p>The mass spectrum would show the molecular ion peak (M^+). Common fragmentation</p>	[6]

patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).

Applications in Drug Discovery

The oxetane moiety, and by extension 3-Oxetanecarboxylic acid, has gained significant traction in medicinal chemistry as a "smart" substituent.[\[7\]](#)[\[8\]](#)[\[9\]](#) Its incorporation into drug candidates can favorably modulate several key properties.

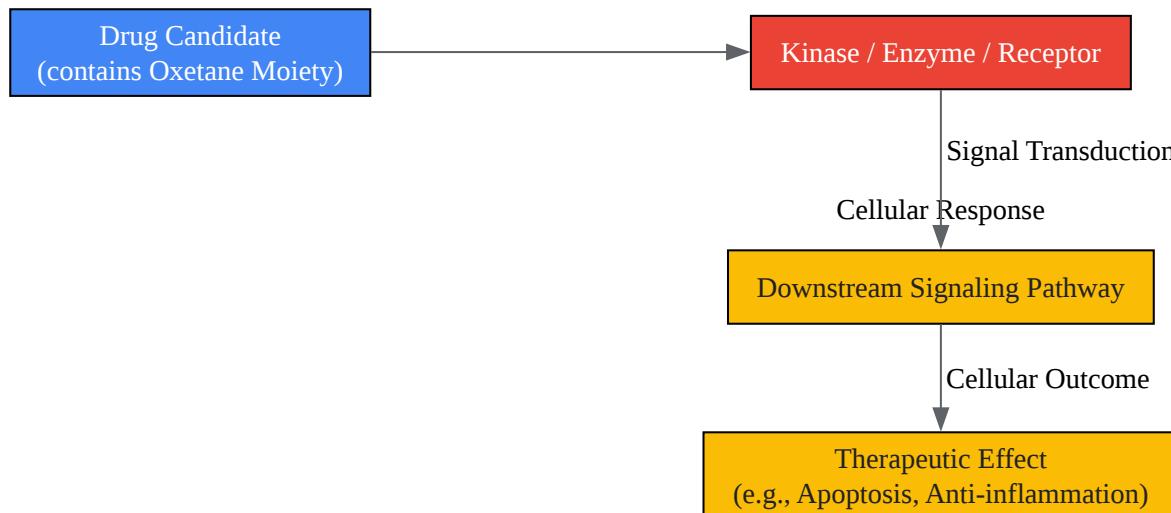

Role as a Bioisostere

The oxetane ring is often used as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups.[\[10\]](#)[\[11\]](#) This substitution can lead to:

- Improved Physicochemical Properties: The polar nature of the oxetane ring can enhance aqueous solubility and reduce lipophilicity (logP), which are crucial parameters for drug absorption and distribution.[\[7\]](#)[\[8\]](#)[\[10\]](#)
- Enhanced Metabolic Stability: The strained ring system can block or alter metabolic pathways, leading to improved metabolic stability and a longer half-life of the drug.[\[8\]](#)[\[10\]](#)
- Modulation of Basicity: When placed adjacent to a basic nitrogen atom, the electron-withdrawing nature of the oxetane can lower the pKa of the amine, which can be beneficial for optimizing drug-target interactions and reducing off-target effects.[\[10\]](#)
- Improved Target Engagement: The rigid and three-dimensional structure of the oxetane can provide a better conformational fit into the binding pocket of a biological target, potentially increasing potency and selectivity.[\[8\]](#)[\[12\]](#)

Workflow in Drug Discovery

The strategic incorporation of a 3-oxetanyl moiety, often derived from 3-Oxetanecarboxylic acid, into a lead compound is a common strategy in the lead optimization phase of drug discovery.



[Click to download full resolution via product page](#)

Caption: A simplified workflow illustrating the role of 3-oxetanyl moiety introduction during the lead optimization phase of drug discovery.

Signaling Pathway Context

While 3-Oxetanecarboxylic acid itself is a building block and not typically a direct modulator of signaling pathways, the oxetane motif has been incorporated into numerous clinical and preclinical drug candidates that target a wide range of biological pathways implicated in various diseases. These include inhibitors of kinases (e.g., Bruton's tyrosine kinase - BTK), enzymes, and receptors involved in cancer, autoimmune disorders, and viral infections.^{[8][9][12][13]} The oxetane moiety in these molecules contributes to the overall pharmacological profile that enables the modulation of these pathways.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Oxetanecarboxylic acid CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051205#3-oxetanecarboxylic-acid-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com